d-Phenylalaninal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

d-Phenylalaninal: is a derivative of phenylalanine, an essential aromatic amino acid. It is known for its role as a precursor to several important biological compounds, including melanin, dopamine, noradrenaline, and thyroxine . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, l-phenylalanine .

准备方法

Synthetic Routes and Reaction Conditions:

Asymmetric Resolution: One efficient method for preparing enantiopure d-phenylalanine involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields highly pure d-phenylalanine.

Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of benzylhydantoins, which can produce d-phenylalanine.

Industrial Production Methods: Industrial production of d-phenylalanine often employs biocatalytic processes using engineered phenylalanine ammonia-lyases. These processes are optimized for high yield and enantiomeric purity .

化学反应分析

Synthetic Pathways to D-Phenylalanine Derivatives

D-Phenylalaninal is not explicitly mentioned in the sources, but D-phenylalanine derivatives are synthesized via:

-

Biocatalytic amination : Phenylalanine ammonia lyases (PALs) catalyze the conversion of cinnamic acids to D-phenylalanine derivatives in high optical purity (up to >99% ee) .

-

Hydrogenation : A patented method uses chiral catalysts for the hydrogenation of cinnamic acid derivatives to produce D-phenylalanine intermediates .

Key Reaction Mechanisms Involving D-Phenylalanine

While this compound is not discussed, insights into D-phenylalanine’s reactivity include:

-

Enzymatic oxidation : L-amino acid deaminases stereoselectively oxidize L-phenylalanine to imino acids, enabling deracemization cascades for D-phenylalanine production .

-

Reductive amination : Engineered PAL variants enable efficient amination of cinnamic acids to D-phenylalanine (Table 1) :

| Substrate | Conversion (%) | ee (%) |

|---|---|---|

| 1a | 78 | >99 |

| 1b | 65 | 98 |

| 1c | 72 | 97 |

Potential Reactivity of this compound

Based on analogous aldehyde chemistry:

-

Schiff base formation : Aldehydes like phenylalaninal may react with amines to form imines, which are intermediates in reductive aminations .

-

Oxidation/Reduction : Enzymatic or chemical oxidation could convert this compound to D-phenylglyoxylic acid, while reduction might yield D-phenylethanolamine derivatives.

Chiral Discrimination and Supramolecular Interactions

D-Phenylalanine exhibits enantioselective interactions with chiral perylene bisimide (PBI) derivatives, forming aggregates influenced by the amino acid’s configuration . Similar interactions might occur with this compound, affecting its reactivity in asymmetric syntheses.

Recommendations for Further Research

-

Investigate enzymatic cascades (e.g., PALs coupled with alcohol dehydrogenases) for this compound synthesis.

-

Explore chiral catalysts for asymmetric reductions of phenylpropanal derivatives.

While the provided sources do not explicitly detail this compound’s chemistry, the synthetic strategies and enzymatic mechanisms described for D-phenylalanine offer a foundation for hypothesizing its reactivity. Further experimental studies or specialized literature reviews are required to fill this gap.

科学研究应用

Chemistry: d-Phenylalanine is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals .

Biology: In biological research, d-phenylalanine is studied for its role in metabolic pathways and its potential therapeutic effects .

Medicine: d-Phenylalanine has been investigated for its analgesic properties, particularly its ability to inhibit the degradation of enkephalins, which are natural pain-relieving peptides .

Industry: In the industrial sector, d-phenylalanine is used in the production of food additives and nutritional supplements .

作用机制

d-Phenylalanine exerts its effects by inhibiting the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins. Enkephalins act as agonists of the mu and delta opioid receptors, producing analgesic and antidepressant effects .

相似化合物的比较

l-Phenylalanine: The enantiomer of d-phenylalanine, used in protein biosynthesis.

DL-Phenylalanine: A racemic mixture of d- and l-phenylalanine, often used in dietary supplements.

Uniqueness: d-Phenylalanine is unique in its ability to inhibit enkephalin degradation, a property not shared by its enantiomer l-phenylalanine. This makes d-phenylalanine particularly valuable in pain management and mood regulation .

属性

分子式 |

C9H11NO |

|---|---|

分子量 |

149.19 g/mol |

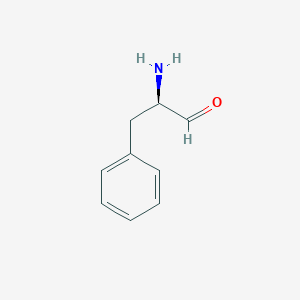

IUPAC 名称 |

(2R)-2-amino-3-phenylpropanal |

InChI |

InChI=1S/C9H11NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6,10H2/t9-/m1/s1 |

InChI 键 |

CQIUZHAQYHXKRY-SECBINFHSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C=O)N |

规范 SMILES |

C1=CC=C(C=C1)CC(C=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。